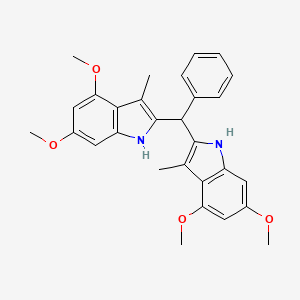
2,2'-(Phenylmethylene)bis(4,6-dimethoxy-3-methyl-1H-indole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Phenylmethylene)bis(4,6-dimethoxy-3-methyl-1H-indole) is a complex organic compound that belongs to the class of indole derivatives Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes two indole moieties connected by a phenylmethylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Phenylmethylene)bis(4,6-dimethoxy-3-methyl-1H-indole) typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as the preparation of intermediate compounds, purification, and final synthesis under controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions
2,2’-(Phenylmethylene)bis(4,6-dimethoxy-3-methyl-1H-indole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce fully reduced indole derivatives.
科学的研究の応用
2,2’-(Phenylmethylene)bis(4,6-dimethoxy-3-methyl-1H-indole) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,2’-(Phenylmethylene)bis(4,6-dimethoxy-3-methyl-1H-indole) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of methoxy and methyl groups can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2,2’-(Phenylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone)
- 4,4’-(Phenylmethylene)bis(2,6-dimethylphenol)
Uniqueness
2,2’-(Phenylmethylene)bis(4,6-dimethoxy-3-methyl-1H-indole) is unique due to its specific structural features, including the phenylmethylene bridge and the presence of methoxy and methyl groups
特性
CAS番号 |
123797-41-1 |
|---|---|
分子式 |
C29H30N2O4 |
分子量 |
470.6 g/mol |
IUPAC名 |
2-[(4,6-dimethoxy-3-methyl-1H-indol-2-yl)-phenylmethyl]-4,6-dimethoxy-3-methyl-1H-indole |
InChI |
InChI=1S/C29H30N2O4/c1-16-25-21(12-19(32-3)14-23(25)34-5)30-28(16)27(18-10-8-7-9-11-18)29-17(2)26-22(31-29)13-20(33-4)15-24(26)35-6/h7-15,27,30-31H,1-6H3 |
InChIキー |
CUGHMZGRJHDAEK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC2=C1C(=CC(=C2)OC)OC)C(C3=CC=CC=C3)C4=C(C5=C(N4)C=C(C=C5OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide](/img/structure/B14296322.png)
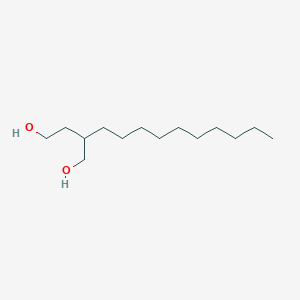
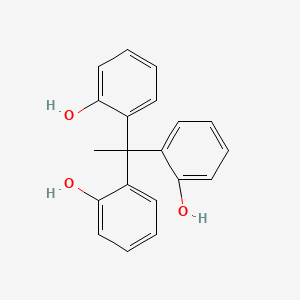
![Methyl 3,4,5-tris{[4-(dodecyloxy)phenyl]methoxy}benzoate](/img/structure/B14296355.png)
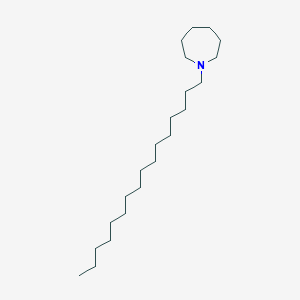

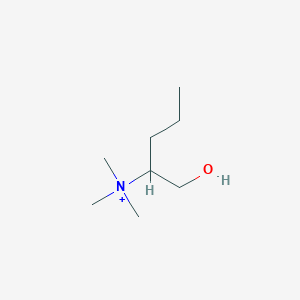
![4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid](/img/structure/B14296373.png)
![3-[(Benzyloxy)methyl]-3-methyloxetane](/img/structure/B14296375.png)
![1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate](/img/structure/B14296377.png)
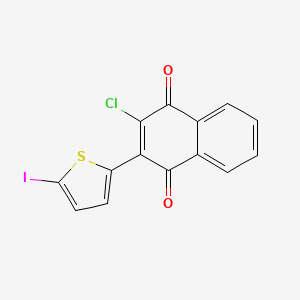
![2,3-Bis{2-[2-(methylselanyl)phenyl]-2-phenylethenyl}but-2-enedinitrile](/img/structure/B14296394.png)
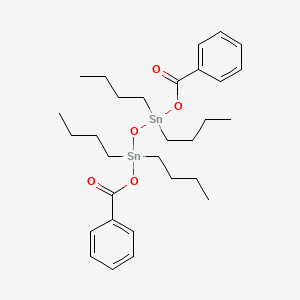
![[2-(Methylselanyl)oct-7-en-2-yl]benzene](/img/structure/B14296402.png)
